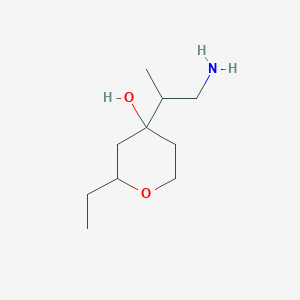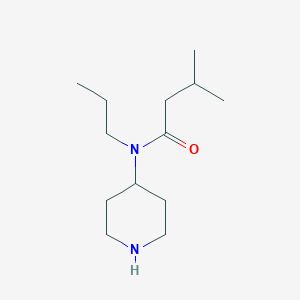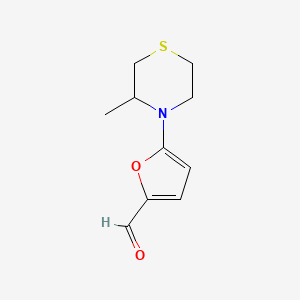
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is a synthetic compound that belongs to the class of oxanols This compound is characterized by its unique structure, which includes an aminopropyl group and an ethyloxan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol typically involves the reaction of 2-ethyloxan-4-one with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the oxan ring to a more saturated form.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxanone derivatives, reduced oxanols, and substituted aminopropyl oxanols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The oxan ring structure may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as changes in cellular signaling or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A compound with a similar aminopropyl group but a different aromatic ring structure.
1-Aminopropan-2-ol: A simpler compound with an aminopropyl group and a hydroxyl group.
2-Fluoroamphetamine: A compound with a similar aminopropyl group but a different ring structure.
Uniqueness
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is unique due to its oxan ring structure, which imparts distinct chemical and biological properties This structure allows for specific interactions with molecular targets that are not possible with other similar compounds
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
4-(1-aminopropan-2-yl)-2-ethyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9-6-10(12,4-5-13-9)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
XIEOMEYIZAOLDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CCO1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)








![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)




